Dauricine

Descripción general

Descripción

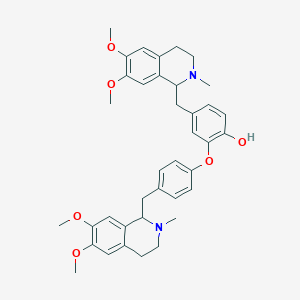

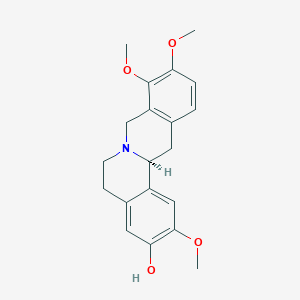

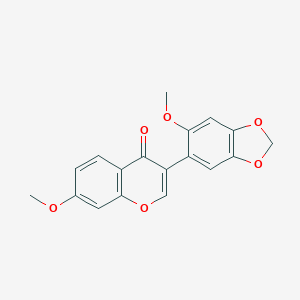

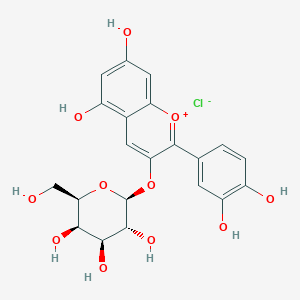

Dauricine is a plant metabolite, chemically classified as a phenol, an aromatic ether, and an isoquinoline alkaloid . It has been isolated from the Asian vine Menispermum dauricum, commonly known as Asian moonseed, and the North American vine Menispermum canadense, commonly known as Canadian moonseed .

Synthesis Analysis

Dauricine was first synthesized by scientists Tetsuji Kametani and Keiichiro Fukumoto of Japan in 1964, using both the Arndt-Eistert reaction and Bischler-Napieralski reaction .Molecular Structure Analysis

The molecular formula of Dauricine is C38H44N2O6 .Chemical Reactions Analysis

Dauricine undergoes metabolic activation to the corresponding quinone methide intermediate, which is suggested to play an important role in dauricine-induced cytotoxicity .Physical And Chemical Properties Analysis

Dauricine is a yellowish-white powder or crystal. It is soluble in ethanol, methanol, chloroform, acetone, benzene and slightly soluble in ether. Its density is 1.185 g/mL, and it has a melting point of 115 °C .Aplicaciones Científicas De Investigación

Anti-Cerebral Ischemia/Reperfusion Injury

Dauricine has been shown to inhibit apoptosis induced by cerebral ischemia/reperfusion injury. It does this by upregulating Bcl-2 expression and downregulating Bax expression, offering a protective effect against such injuries .

Antiviral Applications

Research suggests that Dauricine could be effective in treating severe pneumonia co-infected with the influenza virus H5N1 and Streptococcus pneumoniae. It works by inhibiting NF-κB activation, which may help curb infection rates associated with highly mutating viruses like SARS-CoV-2 .

Anti-Inflammatory Activity

Dauricine exhibits anti-inflammatory activity and may prevent inflammatory bone loss induced by lipopolysaccharide (LPS). In studies, LPS-induced bone loss was decreased in mice treated with Dauricine, as evaluated by micro-computerized tomography (μCT) analysis .

Antioxidant Pathway Activation

Dauricine has been implicated in the activation of the Nrf2/Keap1 antioxidant pathway. This pathway is crucial for increasing the expression level of Nrf2, a key antioxidant factor, which then uses the antioxidant effect of Dauricine to repair cells damaged by Aβ, providing new ideas for the treatment of Alzheimer’s Disease (AD) .

Mecanismo De Acción

Target of Action

Dauricine, a bisbenzylisoquinoline alkaloid, has been found to interact with several targets. It has been shown to interact with the ACE2 receptor , Thromboxane A2 receptor (TBXA2R) , and Voltage-gated calcium channels (VDCCs) . These targets play crucial roles in various physiological processes, including inflammation, cardiovascular function, and viral entry .

Mode of Action

Dauricine inhibits the interaction between the Spike protein of SARS-CoV-2 and the ACE2 receptor, thereby reducing viral entry . It also acts as an antagonist for TBXA2R and as a blocker for VDCCs . In the context of cancer, dauricine has been shown to target FLT4, inhibiting downstream pathways such as PTEN/AKT/mTOR and Ras/MEK1/2/ERK1/2 .

Biochemical Pathways

Dauricine affects several biochemical pathways. It has been shown to inhibit the activation of the NF-κB pathway in human umbilical vein endothelial cells (HUVECs) stimulated with IL-1β . This leads to a decrease in the overexpression of intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and E-selectin . In Alzheimer’s disease models, dauricine has been found to ameliorate tau hyperphosphorylation via the PP2A, p35/25, and CDK5 pathways .

Pharmacokinetics (ADME Properties)

It is known that due to its strong lipid solubility, dauricine can rapidly and widely distribute in the body, and the drug concentration in organs is significantly higher than that in plasma

Result of Action

Dauricine has been shown to have multiple effects at the molecular and cellular levels. It can inhibit apoptosis induced by cerebral ischemia/reperfusion injury by upregulating Bcl-2 expression and downregulating Bax expression . It also reduces the differentiation and activity of osteoclasts by decreasing reactive oxygen species (ROS) via the ROS/PP2A/NF-κB axis, resulting in protection from lipopolysaccharide (LPS)-induced bone loss .

Action Environment

For instance, the presence of inflammatory agents like LPS can influence the anti-inflammatory effects of dauricine

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44N2O6/c1-39-15-13-26-20-35(42-3)37(44-5)22-29(26)31(39)17-24-7-10-28(11-8-24)46-34-19-25(9-12-33(34)41)18-32-30-23-38(45-6)36(43-4)21-27(30)14-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3/t31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQASRZOCERRGBL-ROJLCIKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90966808 | |

| Record name | Dauricine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dauricine | |

CAS RN |

524-17-4 | |

| Record name | Dauricine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dauricine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dauricine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 524-17-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAURICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QTO90G5W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary molecular targets of dauricine?

A1: Research indicates that dauricine interacts with multiple molecular targets, including ion channels, signaling pathways, and proteins involved in cell cycle regulation and apoptosis. Specifically, dauricine has been shown to block cardiac transmembrane Na+, K+, and Ca2+ ion currents []. It has also demonstrated inhibitory effects on the PI3K/Akt signaling pathway in renal cell carcinoma cells [], and on the NF-κB signaling pathway in colon cancer cells [].

Q2: How does dauricine’s inhibition of the PI3K/Akt signaling pathway impact cancer cell behavior?

A2: In renal cell carcinoma cells, dauricine's inhibition of the PI3K/Akt signaling pathway leads to reduced cell viability, cell cycle arrest at the G0/G1 phase, and induction of apoptosis via the intrinsic pathway [].

Q3: What is the significance of dauricine’s effect on connexins in the context of atrial fibrillation?

A3: Dauricine has been shown to attenuate the remodeling of connexin 40 and connexin 43 in rabbit atria induced by rapid pacing, a model of atrial fibrillation. This suggests a potential role for dauricine in mitigating the electrical remodeling associated with atrial fibrillation [].

Q4: What is the molecular formula and weight of dauricine?

A4: The molecular formula of dauricine is C38H44N2O6, and its molecular weight is 624.77 g/mol.

Q5: Is there spectroscopic data available for dauricine?

A5: Yes, spectroscopic techniques like UV, IR, FAB-MS, and 1H NMR have been used to characterize dauricine and its derivatives, including the newly isolated N-desmethyldauricine [, ].

Q6: What is the pharmacokinetic profile of dauricine?

A6: Dauricine exhibits a rapid absorption and widespread distribution following intravenous, oral, and intraperitoneal administration in rats []. It follows a two-compartment open model with a short distribution half-life and a longer terminal elimination half-life [, ].

Q7: How does the route of administration affect dauricine’s bioavailability?

A7: The bioavailability of dauricine varies depending on the route of administration. While a comprehensive comparison has not been fully elucidated, studies suggest differences in bioavailability among intravenous, oral, and intraperitoneal routes [].

Q8: How does dauricine affect cardiac electrophysiology?

A8: Dauricine prolongs the P-R, Q-T, and J-T intervals, lengthens the QRS complex duration, and lowers blood pressure in a dose-dependent manner in anesthetized dogs []. In humans, it has been shown to increase the P-A, A-H, and H-V intervals, prolong the atrial effective and functional refractory periods, and lengthen the QRS duration without affecting the A-V nodal refractory period [].

Q9: What in vitro models have been used to study dauricine’s effects?

A9: Various in vitro models, including primary cultures of rat cortical neurons, human lung cell lines (BEAS-2B, WI-38, A549), human normal hepatic cells (L-02), human embryonic kidney 293 cells (HEK293), human renal tubular epithelial cells (HK-2), Caco-2 cells, and pancreatic cancer BxPC-3 cells, have been utilized to investigate dauricine's effects [, , , ].

Q10: Has dauricine demonstrated efficacy in animal models of disease?

A10: Yes, dauricine has exhibited promising results in various animal models, including models of cerebral ischemia, pulmonary injury, cardiac hypertrophy, acute lung injury, and colon cancer [, , , , , , , , ].

Q11: What is known about the toxicity profile of dauricine?

A11: While dauricine has shown promising therapeutic potential, research highlights potential toxicity concerns. Notably, it has been associated with dose-dependent pulmonary injury in CD-1 mice, potentially mediated by CYP3A metabolism and the formation of a reactive quinone methide metabolite [].

Q12: Are there any specific organs that appear to be susceptible to dauricine-induced toxicity?

A12: In vitro studies indicate that dauricine may cause toxicity to human hepatocytes and nephrocytes at higher concentrations []. This highlights the need for further investigation into the safety profile of dauricine, particularly its potential for liver and kidney toxicity.

Q13: What is the role of CYP3A4 in dauricine metabolism?

A13: Dauricine is primarily metabolized by the cytochrome P450 enzyme CYP3A4. This metabolic pathway can lead to the formation of reactive metabolites, including quinone methides, which have been implicated in dauricine-induced toxicity [, ].

Q14: How does ketoconazole, a CYP3A4 inhibitor, influence dauricine’s effects?

A14: Co-administration of ketoconazole with dauricine has been shown to reduce the formation of reactive metabolites and protect against dauricine-induced pulmonary injury in mice []. This suggests that modulation of CYP3A4 activity could be a strategy to improve the safety profile of dauricine.

Q15: Does dauricine interact with drug transporters?

A15: Yes, research suggests that dauricine is a substrate for P-glycoprotein (P-gp), a membrane transporter that plays a crucial role in drug efflux. Inhibition of P-gp has been shown to enhance dauricine’s transport across the blood-brain barrier and intestinal epithelium [, , ].

Q16: What analytical techniques are commonly employed for dauricine quantification?

A16: Several analytical methods have been developed for dauricine quantification, including high-performance liquid chromatography (HPLC) with various detection methods, such as ultraviolet (UV), diode array (DAD), and mass spectrometry (MS) [, , , , , , ].

Q17: What are the advantages of using LC-MS/MS for dauricine analysis?

A17: LC-MS/MS offers high sensitivity and selectivity for dauricine analysis in complex biological matrices like plasma and urine. This technique enables accurate quantification of dauricine at low concentrations, which is essential for pharmacokinetic studies and bioavailability assessments [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[8-Acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B190850.png)

![[(1R,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-Tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate](/img/structure/B190885.png)